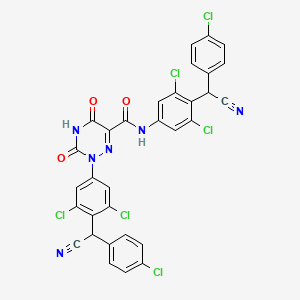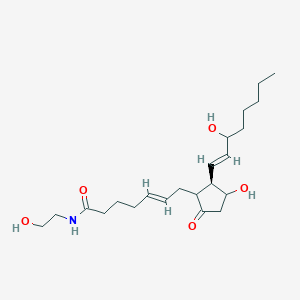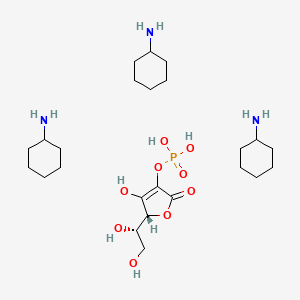
Perfluorohexylphosphonic Acid 4-Methylbenzamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perfluorohexylphosphonic Acid 4-Methylbenzamine is a chemical compound that has been widely researched for its potential applications in various scientific fields. This compound is a member of the perfluoroalkyl phosphonic acids family, which has gained attention due to its unique properties such as high thermal stability, chemical resistance, and hydrophobicity.
Scientific Research Applications
Perfluorohexylphosphonic Acid 4-Methylbenzamine has been extensively studied for its potential applications in various scientific fields. It has been used as a surface modifier for various materials, including metals, polymers, and ceramics. The modified surfaces exhibit unique properties such as hydrophobicity, oleophobicity, and anti-fouling properties. The compound has also been used as a surfactant in emulsion polymerization, where it enhances the stability and morphology of the resulting polymer particles. Furthermore, this compound has been investigated for its potential use in drug delivery systems and as a biosensor for detecting biomolecules.
Mechanism of Action
Perfluorohexylphosphonic Acid 4-Methylbenzamine modifies surfaces by forming a self-assembled monolayer (SAM) on the surface. The SAM is composed of this compound molecules arranged in a highly ordered manner. The SAM modifies the surface properties by introducing functional groups such as fluorine and amine groups, which impart unique properties such as hydrophobicity and oleophobicity. The SAM also provides a stable and robust coating that protects the surface from degradation and corrosion.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects. However, some studies have reported that the compound exhibits low toxicity and does not cause significant adverse effects on living cells. The compound has also been shown to be biocompatible and can be used in biological applications.
Advantages and Limitations for Lab Experiments
Perfluorohexylphosphonic Acid 4-Methylbenzamine has several advantages for lab experiments. The compound is easy to synthesize and purify, and it can be used to modify a wide range of surfaces. The modified surfaces exhibit unique properties that can be tailored for specific applications. However, the compound has some limitations, including its high cost and limited availability. Furthermore, the compound's properties may vary depending on the surface it is applied to, which can make it challenging to predict its behavior in different applications.
Future Directions
Perfluorohexylphosphonic Acid 4-Methylbenzamine has several potential future directions for research. One area of interest is the development of new synthesis methods that can improve the compound's yield and purity. Another area of research is the exploration of new applications for the compound, such as in the development of new biosensors and drug delivery systems. Furthermore, the compound's properties can be further optimized by modifying its chemical structure, which can lead to the development of new materials with unique properties.
Synthesis Methods
The synthesis of Perfluorohexylphosphonic Acid 4-Methylbenzamine involves the reaction of 4-Methylbenzamine with perfluorohexylphosphonic acid chloride in the presence of a base. The reaction results in the formation of this compound, which is then purified using column chromatography. The synthesis method has been optimized to achieve high yields and purity of the compound.
properties
IUPAC Name |
4-methylaniline;1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylphosphonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N.C6H2F13O3P/c1-6-2-4-7(8)5-3-6;7-1(8,3(11,12)5(15,16)17)2(9,10)4(13,14)6(18,19)23(20,21)22/h2-5H,8H2,1H3;(H2,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPWDBUGVSWIGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N.C(C(C(C(F)(F)P(=O)(O)O)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F13NO3P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40895614 |
Source


|
| Record name | (Tridecafluorohexyl)phosphonic acid--4-methylaniline (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40895614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1263361-02-9 |
Source


|
| Record name | (Tridecafluorohexyl)phosphonic acid--4-methylaniline (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40895614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-{[(8-Methylnonyl)oxy]carbonyl}benzoate](/img/structure/B565961.png)



![Tetrazolo[1,5-a]pyridin-7-amine](/img/structure/B565968.png)